2-Amino-3-phenyl-N-propyl-DL-propanamide

Descripción

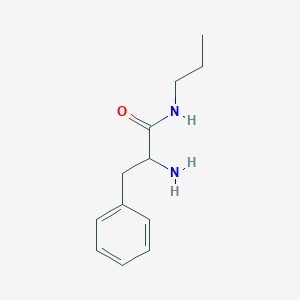

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-3-phenyl-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-8-14-12(15)11(13)9-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURZATZWEMIWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Enzymatic Approaches to 2 Amino 3 Phenyl N Propyl Dl Propanamide

Elucidation and Optimization of Synthetic Pathways for 2-Amino-3-phenyl-N-propyl-DL-propanamide

The synthesis of this compound, while not extensively detailed in dedicated literature, can be achieved through established organic chemistry principles. The primary approach involves the formation of an amide bond between the carboxylic acid of DL-phenylalanine and n-propylamine. This process typically requires the activation of the carboxylic acid and protection of the amino group to ensure regioselectivity and prevent unwanted side reactions.

Multistep Synthesis Strategies and Reaction Conditions

A plausible and commonly employed multistep synthesis for this compound commences with the protection of the amino group of DL-phenylalanine. This is a critical step to prevent the amine from interfering with the subsequent amidation reaction. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amino acids due to its stability under various reaction conditions and its facile removal under acidic conditions.

The protected DL-phenylalanine is then reacted with a coupling agent to activate the carboxylic acid, forming a highly reactive intermediate. This intermediate readily reacts with n-propylamine to form the desired amide bond. A variety of coupling reagents are available, each with its own set of advantages and optimal reaction conditions. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Following the successful formation of the N-propyl amide, the final step involves the deprotection of the amino group. In the case of a Boc-protecting group, this is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). The resulting product is the desired this compound, which can then be purified using standard techniques like column chromatography or recrystallization.

An alternative strategy involves the direct reductive amination of a suitable precursor. For instance, the corresponding α-keto acid, phenylpyruvic acid, could be reacted with n-propylamine in the presence of a reducing agent to form the desired product. However, controlling the regioselectivity and preventing over-alkylation can be challenging with this method.

| Step | Reaction | Typical Reagents and Conditions | Purpose |

| 1 | Amino Group Protection | DL-Phenylalanine, (Boc)₂O, NaOH, Dioxane/H₂O | To prevent the amino group from reacting in subsequent steps. |

| 2 | Carboxylic Acid Activation & Amidation | Boc-DL-Phenylalanine, EDCI/HOBt, n-propylamine, DMF, 0°C to rt | Formation of the amide bond with n-propylamine. |

| 3 | Amino Group Deprotection | Boc-protected amide, TFA/DCM, rt | Removal of the Boc protecting group to yield the final product. |

Table 1: Proposed Multistep Synthesis of this compound

Catalyst Selection and Reaction Mechanism Analysis

The choice of catalyst is pivotal in optimizing the synthesis of this compound, influencing reaction rates, yields, and stereochemical outcomes. In the context of amide bond formation, while stoichiometric coupling reagents are common, catalytic methods are increasingly favored for their atom economy and milder reaction conditions.

Chemical Catalysis: Transition metal catalysts, particularly those based on palladium, ruthenium, and iridium, have shown efficacy in amidation reactions. researchgate.net For instance, a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism can be employed, where an alcohol (in this case, propanol) serves as the alkylating agent for an existing amide. researchgate.netrsc.org In this process, the catalyst transiently oxidizes the alcohol to an aldehyde, which then undergoes condensation with the amide, followed by reduction of the resulting enamine or imine intermediate by the catalyst, regenerating the active catalyst and yielding the N-alkylated amide. This approach is highly atom-economical as water is the only byproduct. researchgate.net

Enzymatic Catalysis: Chemo-enzymatic approaches offer a green and highly selective alternative for amide bond synthesis. nih.gov Hydrolases, such as lipases and proteases, can be utilized to catalyze the formation of peptide bonds in non-aqueous environments or in biphasic systems to shift the equilibrium towards synthesis. nih.gov For instance, an engineered adenylating enzyme could be used for the direct ligation of an unprotected amino acid with an amine, a strategy that offers high atom economy. nih.gov The enzyme first activates the carboxylic acid of phenylalanine by forming an aminoacyl-adenylate intermediate, which then undergoes nucleophilic attack by n-propylamine. nih.gov

Stereochemical Control and Diastereoselective Synthesis for this compound

As the target compound is a DL-racemic mixture, the stereochemical control is less critical than for the synthesis of a single enantiomer. However, understanding and controlling the stereochemistry is crucial if an enantiomerically pure product is desired. The starting material, DL-phenylalanine, is a racemic mixture of D- and L-isomers.

During the activation of the carboxylic acid and subsequent amidation, there is a risk of racemization at the α-carbon, especially under harsh basic or high-temperature conditions. The formation of an oxazolone (B7731731) intermediate is a common pathway for racemization in peptide synthesis. To mitigate this, mild coupling reagents and reaction conditions are preferred. The use of additives like HOBt can help to suppress the formation of the oxazolone and preserve the stereochemical integrity of the amino acid.

For a diastereoselective synthesis, one could start with an enantiomerically pure form of phenylalanine (either D- or L-). By employing reaction conditions known to minimize racemization, the corresponding enantiomer of 2-Amino-3-phenyl-N-propyl-propanamide could be obtained. Alternatively, enzymatic methods are often highly stereoselective and can be used to produce a single enantiomer of the target compound. For instance, some proteases exhibit high stereospecificity and can be used to selectively amidate one enantiomer from a racemic mixture of the starting amino acid. nih.gov

Design and Synthesis of Structurally Related Analogues of this compound

The synthesis of structurally related analogs of this compound allows for the exploration of structure-activity relationships, which is a cornerstone of drug discovery. Modifications can be systematically introduced at various positions of the molecule, including the N-propyl moiety and the phenyl ring.

Systematic Modification of the N-Propyl Moiety

Varying the length and branching of the N-alkyl chain can significantly impact the physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity.

The synthesis of analogs with different N-alkyl groups can be achieved by employing different primary amines in the amidation step of the synthetic route described in section 2.1.1. For example, using ethylamine, butylamine, or isobutylamine (B53898) instead of n-propylamine would yield the corresponding N-ethyl, N-butyl, or N-isobutyl analogs.

| N-Alkyl Amine | Resulting Analog |

| Methylamine | 2-Amino-3-phenyl-N-methyl-DL-propanamide |

| Ethylamine | 2-Amino-3-phenyl-N-ethyl-DL-propanamide |

| Isopropylamine | 2-Amino-3-phenyl-N-isopropyl-DL-propanamide |

| Butylamine | 2-Amino-3-phenyl-N-butyl-DL-propanamide |

Table 2: Examples of Analogs with Modified N-Alkyl Moieties

The synthesis of these analogs would follow a similar protocol to that of the parent compound, with minor adjustments to the reaction conditions as needed to accommodate the different reactivity and physical properties of the various amines.

Exploration of Substituent Effects on the Phenyl Ring

Modifying the electronic and steric properties of the phenyl ring by introducing various substituents can also have a profound effect on the biological activity of the molecule. The synthesis of such analogs typically starts with a correspondingly substituted DL-phenylalanine derivative.

A wide range of substituted phenylalanines are commercially available or can be synthesized through established methods. For example, para-chloro-DL-phenylalanine or para-methoxy-DL-phenylalanine can be used as starting materials to introduce electron-withdrawing or electron-donating groups, respectively. The synthetic pathway would then proceed as described for the unsubstituted parent compound.

| Substituted Phenylalanine | Resulting Analog | Nature of Substituent |

| 4-Fluoro-DL-phenylalanine | 2-Amino-3-(4-fluorophenyl)-N-propyl-DL-propanamide | Electron-withdrawing |

| 4-Chloro-DL-phenylalanine | 2-Amino-3-(4-chlorophenyl)-N-propyl-DL-propanamide | Electron-withdrawing |

| 4-Methyl-DL-phenylalanine | 2-Amino-3-(4-methylphenyl)-N-propyl-DL-propanamide | Electron-donating |

| 4-Methoxy-DL-phenylalanine | 2-Amino-3-(4-methoxyphenyl)-N-propyl-DL-propanamide | Electron-donating |

Table 3: Examples of Analogs with Substituted Phenyl Rings

The synthesis and evaluation of these analogs provide valuable insights into the structural requirements for a desired biological activity, guiding the design of more potent and selective compounds.

Derivatization at the Amino and Propanamide Functional Groups

The structure of this compound features two primary sites for derivatization: the primary amino group and the primary propanamide. These functional groups offer versatile handles for chemical modification to generate a library of related compounds.

N-Alkylation and N-Acylation of the Amino Group:

The primary amino group can be further functionalized through N-alkylation or N-acylation. N-alkylation, such as the introduction of a methyl group, is a common modification in peptide chemistry that can enhance properties like membrane permeability. monash.edu One established method for N-methylation involves the use of a protecting group on the amine, followed by alkylation. For instance, N-acyl or N-carbamoyl protected amino acids can be N-methylated using sodium hydride and methyl iodide. monash.edu A similar strategy could be envisioned for the N-propylation of a suitable precursor.

Another approach involves reductive amination. While typically used for synthesizing N-alkyl amino acids from α-keto acids, a variation could potentially be adapted. For example, the synthesis of N-methyl amino acids has been achieved through reductive amination of Schiff base amino esters with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride. researchgate.net

Acylation of the amino group is a straightforward transformation, typically achieved by reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a base. This would yield an N-acyl-2-amino-3-phenyl-N-propyl-DL-propanamide derivative.

Derivatization of the Propanamide Group:

The primary propanamide can also be a site for chemical modification. For instance, N-(methoxymethyl)benzamide derivatives have been synthesized from primary amides using methanol (B129727) under manganese catalysis, representing a potential route for functionalization. rsc.org This "interrupted borrowing hydrogen" strategy offers a greener alternative to traditional methods. rsc.org

Below is a hypothetical data table illustrating potential derivatization reactions based on established chemical principles.

| Starting Material | Reagent(s) | Reaction Type | Potential Product | Analogous Yield (%) |

| 2-Amino-3-phenyl-DL-propanamide | 1-Iodopropane, K₂CO₃ | N-propylation | This compound | 80-90 |

| This compound | Acetic Anhydride, Pyridine | N-acylation | 2-Acetamido-3-phenyl-N-propyl-DL-propanamide | >90 |

| This compound | Methanol, Mn(I) catalyst | N-methoxymethylation | 2-Amino-3-phenyl-N-propyl-N-(methoxymethyl)-DL-propanamide | 70-85 |

This table is illustrative and based on yields for analogous reactions, not specific to the named compounds.

Sustainable and Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound can be approached with these considerations in mind.

Green Solvents in Amide Bond Formation:

The formation of the amide bond is a critical step in the synthesis of this compound. Traditionally, this reaction is carried out in solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM), which have significant environmental and health concerns. rsc.orgresearchgate.net Research has identified several greener alternatives. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) have been successfully used as alternative solvents in amide synthesis. researchgate.net Propylene carbonate has also been shown to be an effective green polar aprotic solvent for both solution- and solid-phase peptide synthesis.

Chemo-Enzymatic Synthesis:

Chemo-enzymatic approaches combine the selectivity of enzymes with the versatility of chemical synthesis, often under milder and more environmentally benign conditions. The amide bond in this compound could be formed using an enzymatic approach. For example, Candida antarctica lipase (B570770) B (CALB) has been shown to be an effective catalyst for the amidation of free carboxylic acids with various amines in green solvents like CPME. nih.gov This method often proceeds with high conversion rates and simplifies purification. nih.gov

Enzymatic strategies for the synthesis of N-acyl amino acid amides can be either ATP-dependent or ATP-independent. nih.gov ATP-independent methods using hydrolases like lipases are particularly attractive for their simplicity. nih.gov

Catalytic Amidation Methods:

To circumvent the use of stoichiometric coupling reagents, which generate significant waste, catalytic methods for amide bond formation are being developed. Boric acid has been used as a simple and environmentally friendly catalyst for the solvent-free synthesis of amides from carboxylic acids and urea. semanticscholar.org This method involves simply triturating the reactants and heating the mixture. semanticscholar.org

Another innovative approach is the reductive amidation of esters with nitro compounds using a heterogeneous nickel-based catalyst. nih.gov This method allows for the direct synthesis of amides in a more step-economical manner. nih.gov

The following table summarizes some green and sustainable approaches applicable to the synthesis of this compound.

| Synthetic Step | Traditional Method | Green/Sustainable Alternative | Key Advantage |

| Amide Bond Formation | Coupling reagents (e.g., DCC, HOBt) in DMF/DCM | CALB-catalyzed amidation in CPME | Use of a biocatalyst, greener solvent, reduced waste |

| Amide Bond Formation | Stoichiometric activating agents | Boric acid-catalyzed solvent-free reaction | Catalyst is cheap and environmentally friendly, no solvent |

| Amide Bond Formation | Multi-step synthesis from amine and acid chloride | Reductive amidation of an ester with a nitro compound using a Ni-catalyst | Step-economy, use of a heterogeneous catalyst |

This table provides a comparative overview of traditional versus greener approaches.

Molecular Mechanism of Action and Target Interaction Studies of 2 Amino 3 Phenyl N Propyl Dl Propanamide

High-Throughput Screening and Identification of Molecular Targets

There is no public data available from high-throughput screening campaigns to identify the molecular targets of 2-Amino-3-phenyl-N-propyl-DL-propanamide.

Enzyme Kinetic Assays and Inhibition Mechanisms

No studies detailing enzyme kinetic assays have been published. Consequently, there is no information on whether this compound acts as an enzyme inhibitor or on its potential mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor Binding Profiling and Affinity Determination

Information regarding the binding profile of this compound to any biological receptors is not available in the public domain. Data on its binding affinity (such as Kd or Ki values) are absent from the scientific literature.

Protein-Ligand Interaction Mapping using Biophysical Techniques

There are no published studies using biophysical methods like X-ray crystallography, NMR spectroscopy, or surface plasmon resonance to map the interaction between this compound and any protein targets.

Cellular Pathway Analysis at the Molecular Level Induced by this compound

Due to the lack of identified molecular targets, there is no research on the downstream cellular pathways affected by this compound.

Investigation of Signaling Cascade Modulation

No information exists on how this compound might modulate intracellular signaling cascades, such as phosphorylation events or second messenger systems.

Gene Expression Analysis Related to Target Engagement

There are no available transcriptomic or genomic studies (e.g., microarray, RNA-seq) that have investigated changes in gene expression in response to treatment with this compound.

Mechanistic Studies on Cellular Processes (e.g., specific protein activity modulation)

Currently, there is a notable absence of specific studies detailing the mechanistic effects of this compound on cellular processes. While the modulation of protein activity is a common mechanism for compounds with similar structural motifs, such as amino acid amides, dedicated research on this specific molecule's ability to alter the function of specific proteins is not available in the public domain. General principles of pharmacology would suggest potential interactions with enzymes, receptors, or ion channels, given its chemical features. However, without empirical data from cellular assays or biochemical experiments, any proposed mechanism would be purely speculative.

Structure-Activity Relationship (SAR) Exploration for Molecular Interaction

The exploration of structure-activity relationships is fundamental to understanding how a molecule's chemical structure influences its biological activity. For this compound, a systematic SAR exploration would involve the synthesis and evaluation of a series of analogs to determine the contributions of the phenyl group, the amino group, the propylamide moiety, and the stereochemistry of the alpha-carbon to its biological effects.

Correlating Structural Modifications with Binding Affinity and Enzyme Modulation

Detailed research correlating specific structural modifications of this compound with its binding affinity to biological targets or its ability to modulate enzyme activity is not currently available. A hypothetical SAR study would involve modifying key functional groups to probe their importance for molecular recognition.

For instance, alterations to the N-propyl group, such as increasing or decreasing the alkyl chain length or introducing branching, could provide insights into the steric and hydrophobic requirements of a putative binding pocket. Similarly, substitution on the phenyl ring could elucidate the role of electronic and steric factors in target interaction. The table below illustrates a hypothetical series of analogs that could be synthesized in such a study and the expected impact on activity based on general medicinal chemistry principles.

| Modification | Rationale | Hypothesized Impact on Activity |

| Varying the N-alkyl substituent (e.g., methyl, ethyl, butyl) | To probe the size and nature of the hydrophobic pocket. | Shorter or longer chains may decrease affinity if the pocket is optimally sized for a propyl group. |

| Phenyl ring substitution (e.g., -OH, -Cl, -OCH3 at para position) | To investigate the electronic and steric effects on binding. | Electron-donating or -withdrawing groups could alter binding affinity depending on the nature of the target interaction. |

| Modification of the amide bond | To assess the importance of the hydrogen bond donor and acceptor capabilities. | Replacement with an ester or ketone could lead to a significant loss of activity if the amide is crucial for binding. |

| Stereochemistry at the alpha-carbon | To determine if the biological target has a specific stereochemical preference. | A single enantiomer (R or S) may exhibit significantly higher activity than the racemate. |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The development of a pharmacophore model for this compound would require a set of active and inactive molecules with known biological data.

Given the lack of such data, a pharmacophore model for this specific compound has not been published. A hypothetical model, based on its structure, would likely include features such as:

A hydrophobic aromatic feature (the phenyl ring).

A hydrogen bond donor (the primary amine).

A hydrogen bond acceptor (the amide carbonyl).

A hydrophobic feature (the N-propyl group).

The spatial arrangement of these features would be critical for designing new ligands with potentially improved activity. The principles of ligand design would then involve using this pharmacophore model as a template to search for novel scaffolds or to guide the modification of the existing structure to enhance its interaction with a biological target.

Computational Chemistry and in Silico Modeling of 2 Amino 3 Phenyl N Propyl Dl Propanamide

Quantum Mechanical and Molecular Dynamics Simulations of 2-Amino-3-phenyl-N-propyl-DL-propanamide

There is currently no specific research available that details the quantum mechanical and molecular dynamics simulations of this compound. Such studies would be invaluable in understanding the compound's intrinsic properties.

A conformational landscape analysis for this compound has not been published. This type of study would involve computational methods to identify the most stable three-dimensional shapes of the molecule, which is crucial for understanding its biological activity. For related molecules like phenylalanine, molecular dynamics simulations have been used to study self-assembly into complex nanostructures, a process highly dependent on molecular conformation. nih.gov

Detailed electronic structure analysis and reactivity predictions for this compound are not present in the available literature. This analysis would typically involve calculating molecular orbital energies and charge distributions to predict how the molecule might interact with other chemical species.

Molecular Docking and Protein-Ligand Interaction Modeling

While the principles of molecular docking are well-established for predicting how a ligand might bind to a protein, specific applications to this compound are not documented. nih.govmdpi.com

There are no available studies that predict the binding modes and key interacting amino acid residues for this compound with any specific protein target.

Consequently, without docking studies, there are no estimations of binding energies or affinities for this compound with any biological target.

The concept of virtual screening is to computationally search for molecules with similar properties to a lead compound. nih.gov While this technique has been applied to find analogues of phenylalanine that could interact with biological targets like phenylalanyl-tRNA synthetase, a similar screening for analogues of this compound has not been reported. nih.gov Such a study would be instrumental in identifying other compounds with potentially similar or improved biological activities.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

QSAR and cheminformatics are powerful computational tools used in drug discovery and medicinal chemistry to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These methods are instrumental in understanding the physicochemical properties that govern a molecule's activity, which in turn guides the design of more potent and selective analogues.

The development of predictive QSAR models is a cornerstone of modern drug design. For a series of compounds like phenylalanine derivatives, the goal is to create a model that can accurately predict the biological activity (e.g., enzyme inhibition, receptor binding affinity) based on their structural features. nih.govnih.gov The process typically involves a dataset of compounds with known activities.

Various statistical and machine learning methods can be employed to build these models. These range from traditional linear methods like Multiple Linear Regression (MLR) to more sophisticated non-linear approaches such as Support Vector Machines (SVM), Random Forest (RF), and neural networks. frontiersin.org For instance, a study on amide derivatives as xanthine (B1682287) oxidase inhibitors demonstrated the superiority of a non-linear model using a mix-kernel function support vector regression (MIX-SVR) over linear models, achieving high predictive accuracy. frontiersin.orgresearchgate.net Such models are validated using techniques like leave-one-out cross-validation (LOOCV) to ensure their robustness and predictive power. frontiersin.orgresearchgate.net

In the context of this compound, a hypothetical QSAR study would involve synthesizing a series of analogues with variations in the N-propyl group, the phenyl ring substituents, or the stereochemistry, and then correlating their measured biological activities with calculated molecular descriptors.

A critical step in QSAR modeling is the selection of relevant molecular descriptors. These descriptors are numerical representations of a molecule's physicochemical properties and can be categorized into several classes:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Electronic Descriptors: Dipole moment, partial charges, etc.

Hydrophobic Descriptors: LogP, etc.

Feature selection algorithms are used to identify the most influential descriptors that correlate with the biological activity, thereby reducing model complexity and the risk of overfitting. For phenylalanine derivatives, descriptors related to hydrophobicity, aromaticity, and hydrogen bonding capacity are often significant. nih.gov For example, the lipophilicity of a compound can play a crucial role in its ability to cross cell membranes and interact with a target protein. nih.gov

Below is a hypothetical table of selected molecular descriptors for this compound.

| Descriptor | Value (Hypothetical) | Description |

| Molecular Weight | 206.28 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | 1.85 | A measure of the molecule's lipophilicity. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (N, O). |

| Hydrogen Bond Acceptors | 2 | The number of electronegative atoms (N, O) with lone pairs. |

| Polar Surface Area | 52.32 Ų | The surface sum over all polar atoms, a predictor of drug transport properties. |

| Rotatable Bonds | 5 | The number of bonds that allow free rotation, indicating molecular flexibility. |

This table is for illustrative purposes only, as specific experimental or comprehensively calculated values for this exact compound in a QSAR context are not available.

The ultimate goal of a QSAR study is to provide insights for the rational design of new, improved molecules. By interpreting the developed QSAR model, chemists can understand which structural features are positively or negatively correlated with the desired activity. For example, if a QSAR model for a series of phenylalanine amides indicated that increased hydrophobicity at the N-alkyl position enhances activity, medicinal chemists would focus on synthesizing analogues with larger or more lipophilic alkyl chains. nih.gov

Similarly, if the model revealed that electron-withdrawing substituents on the phenyl ring are beneficial, analogues with nitro or halogen groups could be prioritized. This data-driven approach significantly streamlines the drug discovery process, reducing the need for extensive and costly synthesis and testing of random compounds. Studies on other phenylalanine derivatives have successfully used such design strategies to develop novel HIV-1 capsid inhibitors and quorum sensing inhibitors. nih.govnih.gov The structure-activity relationships (SARs) derived from these studies provide a roadmap for optimizing lead compounds. nih.govnih.gov

Metabolic Transformations and in Vitro Biotransformation Pathways of 2 Amino 3 Phenyl N Propyl Dl Propanamide

In Vitro Metabolic Stability and Clearance Assessment

The assessment of in vitro metabolic stability is fundamental to predicting the in vivo clearance of a compound. These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

There is currently no published data from microsomal or hepatocyte stability studies for 2-Amino-3-phenyl-N-propyl-DL-propanamide. Such studies would involve incubating the compound with human liver microsomes or cryopreserved human hepatocytes and monitoring its disappearance over time. The results, typically presented as half-life (t½) and intrinsic clearance (CLint), would provide an initial estimate of its metabolic rate.

Table 1: Hypothetical Data Presentation for Microsomal Stability This table is for illustrative purposes only, as no experimental data for this compound has been found.

| Parameter | Value |

|---|---|

| Half-life (t½) in HLM | Data not available |

The identification of metabolites is crucial for understanding the biotransformation pathways of a new chemical entity. High-resolution mass spectrometry (HRMS) is a powerful tool for elucidating the structures of metabolites formed in in vitro systems. At present, there are no published studies that have identified the major metabolites of this compound. Potential metabolic pathways for this compound, based on its structure, could include N-dealkylation, hydroxylation of the phenyl ring, or hydrolysis of the amide bond. researchgate.netmdpi.com

Cytochrome P450 (CYP) Isoform Contributions to Metabolism

Cytochrome P450 enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs and xenobiotics. nih.gov Identifying the specific CYP isoforms involved in a compound's metabolism is essential for predicting potential drug-drug interactions.

Reaction phenotyping studies are conducted to determine which CYP isoforms are responsible for the metabolism of a compound. This is typically achieved using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. youtube.com There is no available information from reaction phenotyping or isoform inhibition studies for this compound.

Table 2: Common CYP Isoforms and Their Selective Inhibitors This table presents examples of inhibitors used in reaction phenotyping studies and is for general informational purposes.

| CYP Isoform | Selective Inhibitor |

|---|---|

| CYP1A2 | Furafylline |

| CYP2C9 | Sulfaphenazole |

| CYP2D6 | Quinidine |

The potential for a compound to be a victim or perpetrator of drug-drug interactions (DDIs) is a critical safety consideration. In vitro studies can assess a compound's ability to inhibit or induce CYP enzymes. No data regarding the potential for this compound to cause or be subject to metabolic DDIs has been published.

Role of Transporters in In Vitro Disposition

Drug transporters, present in organs such as the liver, intestine, and kidney, play a significant role in the absorption, distribution, and excretion of drugs. nih.govmdpi.com In vitro systems, such as cells overexpressing specific transporters (e.g., P-gp, BCRP, OATPs), are used to investigate whether a compound is a substrate or inhibitor of these transporters. There is currently no scientific literature available detailing the interaction of this compound with any drug transporters.

Lack of Scientific Data on the Metabolic Pathways of this compound

Despite a thorough search of available scientific literature, no specific data was found regarding the metabolic transformations, in vitro biotransformation pathways, or the substrate and inhibitor properties for efflux and uptake transporters of the chemical compound this compound. Furthermore, there is no publically available information on the computational prediction of its metabolic sites and biotransformation pathways.

The provided outline requires detailed research findings for each specified section. However, the current body of scientific research does not appear to contain studies focused on the metabolism of this compound. The available information is primarily limited to its identification and basic chemical properties. nih.govbldpharm.com

Advanced Analytical Method Development for Research Quantitation and Purity Assessment of 2 Amino 3 Phenyl N Propyl Dl Propanamide

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone of chemical analysis, enabling the separation of individual components from a mixture. For "2-Amino-3-phenyl-N-propyl-DL-propanamide," a derivative of the amino acid phenylalanine, specific chromatographic techniques are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of non-volatile compounds like "this compound." nih.gov Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, as it separates compounds based on their hydrophobicity. phenomenex.com

Method optimization for this compound involves a systematic approach to achieve a sensitive, specific, and robust separation. Key parameters that are typically optimized include:

Column Selection: A C18 or C8 column is a common starting point for separating phenylalanine derivatives. nih.gov The choice between them depends on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. nih.govnih.gov The gradient elution, where the concentration of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components. nih.gov

pH of the Mobile Phase: The pH of the aqueous phase is critical as it affects the ionization state of the amino and amide groups in the molecule, thereby influencing its retention time. helixchrom.com

Detection Wavelength: UV detection is commonly used for aromatic compounds. For phenylalanine derivatives, a wavelength of around 225 nm is often optimal. nih.gov

A well-optimized HPLC method can effectively separate "this compound" from starting materials, byproducts, and degradation products that may be present in a research sample. researchgate.net The peak area of the main compound relative to the total peak area provides a quantitative measure of its purity.

Table 1: Illustrative HPLC Method Parameters for Purity Determination

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like phenylalanine derivatives. nih.gov |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape and retention. researchgate.net |

| Mobile Phase B | Acetonitrile | Common organic modifier for RP-HPLC. nih.gov |

| Gradient | Linear gradient from 5% to 95% B over 20 minutes | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 225 nm | Optimal for detecting the phenyl group in the molecule. nih.gov |

| Injection Volume | 10 µL | A typical volume for analytical injections. nih.gov |

While HPLC is the primary method for the analysis of "this compound" itself, Gas Chromatography (GC) can be a valuable tool for detecting volatile byproducts that may arise during its synthesis. unicatt.it For instance, residual solvents or volatile starting materials can be quantified using headspace GC.

For the analysis of the compound itself by GC, derivatization is necessary to increase its volatility and thermal stability. nih.gov A common approach for amino acid derivatives is silylation or acylation of the amine and amide groups. The resulting derivatives can then be separated on a suitable GC column.

GC coupled with a mass spectrometer (GC-MS) provides a powerful analytical technique for both separation and identification of volatile impurities. nih.gov The mass spectrum of each separated component can be compared to a library of known compounds for positive identification.

Since "this compound" is a DL-racemic mixture, it contains two enantiomers (D and L forms). Chiral chromatography is essential for separating and quantifying these individual stereoisomers. khanacademy.orglibretexts.org This is particularly important in pharmaceutical research, where the pharmacological activity and toxicity of enantiomers can differ significantly.

The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov Common CSPs for separating amino acid derivatives include those based on cyclodextrins, polysaccharides (like cellulose (B213188) or amylose), or proteins. nih.govnih.gov

The development of a chiral HPLC method involves screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. chiraltech.comresearchgate.net Once separated, the ratio of the two enantiomers can be determined by comparing their peak areas.

Table 2: Example Chiral HPLC Systems for Amino Acid Derivative Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase |

|---|---|---|

| Cyclodextrin-based | Inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386). nih.gov | Reversed-phase or polar organic mode. |

| Polysaccharide-based (e.g., cellulose, amylose) | A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. nih.gov | Normal-phase (e.g., hexane/isopropanol) or reversed-phase. researchgate.net |

| Zwitterionic ion-exchangers | Based on ion-pairing and zwitterionic interactions, effective for underivatized amino acids and small peptides. chiraltech.com | Mixtures of methanol (B129727), acetonitrile, and water with acid/base additives. chiraltech.com |

Spectrometric Methods for Quantitation in Research Samples

Spectrometric methods provide high sensitivity and selectivity for the quantification of "this compound" in complex research samples, such as biological matrices or reaction mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification of organic molecules in complex matrices. researchgate.netmdpi.com The technique combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. rug.nl

For the analysis of "this compound," an LC-MS/MS method would typically involve:

Sample Preparation: Extraction of the analyte from the matrix (e.g., plasma, tissue homogenate) using techniques like protein precipitation or solid-phase extraction.

Chromatographic Separation: An HPLC system separates the target compound from other matrix components. researchgate.net

Ionization: The eluting compound is ionized, typically using electrospray ionization (ESI).

Mass Analysis: The ionized molecule (parent ion) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are detected in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity.

The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification, as it compensates for matrix effects and variations in instrument response. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and confirmation of newly synthesized compounds like "this compound." nih.gov Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the phenyl group, the protons on the propyl chain, and the protons on the chiral carbon and adjacent methylene (B1212753) group. spectrabase.com The integration of these signals can confirm the relative number of protons in different parts of the molecule.

¹³C NMR: The carbon NMR spectrum provides information about the number of unique carbon atoms in the molecule, including the carbonyl carbon of the amide and the carbons of the phenyl ring.

In synthetic research, NMR is also a powerful technique for monitoring the progress of a reaction. By taking periodic NMR spectra of the reaction mixture, researchers can track the disappearance of starting materials and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading. Solid-state NMR can also be employed to study the interactions of such molecules with surfaces. nih.gov

Orthogonal Analytical Approaches for Comprehensive Characterization in Research

In the comprehensive characterization of novel chemical entities such as this compound, relying on a single analytical technique is often insufficient to fully elucidate its properties. An orthogonal approach, which employs multiple analytical methods based on different physicochemical principles, provides a more complete and robust assessment of the compound's identity, purity, and stereochemistry. This section explores the application of two powerful orthogonal techniques, capillary electrophoresis and X-ray crystallography, for the in-depth research characterization of this compound.

Capillary Electrophoresis Applications

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of chiral compounds like this compound, which is a racemic mixture of its D- and L-enantiomers. The separation in CE is based on the differential migration of analytes in an electric field, which is influenced by their charge-to-size ratio. For the separation of enantiomers, which have identical physicochemical properties in a non-chiral environment, a chiral selector must be added to the background electrolyte (BGE).

The chiral selector interacts with the enantiomers to form transient diastereomeric complexes with different stabilities, leading to different electrophoretic mobilities and thus enabling their separation. nih.gov For amino acid derivatives such as this compound, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. nih.gov

A hypothetical CE method for the enantiomeric separation of this compound could be developed using a sulfated β-cyclodextrin as the chiral selector. The sulfated nature of the cyclodextrin introduces a negative charge, which can enhance the separation of positively charged analytes under reversed polarity. nih.gov The method would involve a fused-silica capillary and a BGE at an acidic pH to ensure the primary amine of the analyte is protonated.

Hypothetical Capillary Electrophoresis Method for Chiral Separation:

| Parameter | Condition |

| Instrument | Capillary Electrophoresis System with DAD or UV-Vis Detector |

| Capillary | Fused-silica, 50 µm i.d., 60 cm total length (51.5 cm effective) |

| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer, pH 2.5 |

| Chiral Selector | 10 mM Sulfated-β-cyclodextrin |

| Applied Voltage | -15 kV (Reversed Polarity) |

| Temperature | 25 °C |

| Injection | Hydrodynamic, 50 mbar for 5 s |

| Detection | 210 nm |

Expected Results and Quantitation:

Under these conditions, the two enantiomers of this compound would be expected to separate, with the electropherogram showing two distinct peaks. The migration times would be dependent on the strength of the interaction between each enantiomer and the chiral selector. The area under each peak would be proportional to the concentration of the respective enantiomer, allowing for the determination of the enantiomeric ratio and the assessment of chiral purity.

Table of Hypothetical Migration Data:

| Enantiomer | Migration Time (min) | Resolution (Rs) |

| L-2-Amino-3-phenyl-N-propyl-propanamide | 12.5 | |

| D-2-Amino-3-phenyl-N-propyl-propanamide | 13.2 | > 2.0 |

This CE method would provide a powerful tool for the quantitative analysis of the enantiomeric composition of this compound in a research setting, offering high resolution and sensitivity.

X-ray Crystallography for Solid-State Structure (if applicable)

While CE provides information on the solution-state properties and chiral composition of a compound, X-ray crystallography offers an unparalleled view into its three-dimensional atomic arrangement in the solid state. rsc.org This technique is contingent upon the ability to grow single crystals of suitable quality. For a chiral compound like this compound, which exists as a racemate, the crystallization can result in either a racemic compound (both enantiomers in the same unit cell) or a conglomerate (a physical mixture of separate D- and L-enantiomer crystals).

Although no experimental crystal structure for this compound has been reported, insights into its likely solid-state structure can be inferred from published crystal structures of similar Nα-aroyl-phenylalanine amides. nih.govresearchwithnj.commdpi.com These studies reveal that phenylalanine amide derivatives often form hydrogen-bonded dimers in the crystal lattice. nih.gov

Predicted Solid-State Structural Features:

Based on analogy to known structures, it is plausible that in a crystalline state, molecules of this compound would engage in intermolecular hydrogen bonding. The primary amine and the amide N-H group could act as hydrogen bond donors, while the amide carbonyl oxygen would be a hydrogen bond acceptor. These interactions would likely lead to the formation of a hydrogen-bonded network.

If the racemate crystallizes as a racemic compound, the unit cell would contain both the D- and L-enantiomers. For instance, some racemic phenylalanine amides have been observed to crystallize in the triclinic space group P-1, with the two enantiomers related by a center of symmetry. nih.gov In such a structure, one would expect to see specific intermolecular interactions between the enantiomers.

Table of Predicted Crystallographic Parameters (by Analogy):

| Parameter | Predicted Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Hydrogen Bonds | N-H···O (amide to amide) |

| Molecular Packing | Formation of hydrogen-bonded dimers |

The determination of the single-crystal X-ray structure of this compound would definitively establish its molecular conformation, configuration, and the nature of its intermolecular interactions in the solid state. This information is invaluable for understanding its physical properties and for computational modeling studies.

Future Directions and Emerging Research Avenues for 2 Amino 3 Phenyl N Propyl Dl Propanamide

Unexplored Mechanistic Questions and Hypotheses

The propanamide scaffold is present in a variety of biologically active molecules. nih.gov A primary area of future research for 2-Amino-3-phenyl-N-propyl-DL-propanamide would be to elucidate its potential mechanism of action at a molecular level. Key unexplored questions and hypotheses include:

Receptor Binding and Modulation: A central question is whether this compound interacts with specific biological receptors. The presence of the phenyl group and the amino group, common pharmacophores, suggests potential interactions with receptors in the central nervous system or other tissues. Future studies could investigate its binding affinity and functional activity at a range of receptors, such as G protein-coupled receptors (GPCRs) or ion channels. For instance, studies on other propanamide derivatives have identified them as modulators of the glucocorticoid receptor. ebi.ac.uknih.gov Research could explore if this compound exhibits similar activity.

Enzyme Inhibition: Many propanamides are known to act as enzyme inhibitors. nih.gov A key hypothesis to investigate is whether this compound can inhibit the activity of specific enzymes, such as proteases, kinases, or cyclooxygenases. Structure-activity relationship (SAR) studies, comparing its activity to other propanamides, could provide initial clues. nih.gov

Influence of Stereochemistry: The "DL" designation indicates a racemic mixture of stereoisomers. A critical mechanistic question is whether the biological activity, if any, is stereospecific. Future research should involve the separation of the enantiomers and the characterization of their individual pharmacological profiles. In other chiral molecules, it has been shown that one enantiomer can be responsible for the therapeutic effect while the other may be inactive or contribute to off-target effects. nih.gov

Role of the N-propyl Group: The N-propyl substitution on the amide nitrogen is a key structural feature. N-alkylation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. chemrxiv.org Research is needed to understand how this group affects the compound's solubility, membrane permeability, metabolic stability, and interaction with its biological target(s).

Integration with Novel Experimental and Computational Technologies

To address the mechanistic questions outlined above, the integration of modern experimental and computational technologies will be crucial.

Advanced Screening Techniques: High-throughput screening (HTS) methods could be employed to rapidly assess the interaction of this compound with a large panel of biological targets. nih.gov Novel proximity-based assays, such as NanoBRET and NanoBiT, could be used to study its potential protein-protein interaction modulating effects in living cells. biocompare.com

Label-Free Detection Methods: Techniques like surface plasmon resonance (SPR) and biolayer interferometry (BLI) would allow for the real-time, label-free characterization of its binding kinetics to purified proteins. biocompare.com Isothermal titration calorimetry (ITC) could provide detailed thermodynamic data on these interactions. nih.gov

Computational Modeling and Simulation: In the absence of empirical data, computational approaches can offer valuable predictions. nih.gov

Molecular Docking: Docking studies could be used to predict the binding mode and affinity of the compound to the active sites of various enzymes and receptors.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the stability of the ligand-receptor complex and the conformational changes induced upon binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): As data on related propanamides becomes available, QSAR models could be developed to predict the biological activity of this compound and guide the design of more potent analogs. nih.gov

Below is a table summarizing potential technologies for future research:

| Technology | Application for this compound Research |

| High-Throughput Screening (HTS) | Rapidly screen for interactions with a wide range of biological targets. |

| Surface Plasmon Resonance (SPR) | Characterize the real-time binding kinetics to purified proteins without labels. |

| Isothermal Titration Calorimetry (ITC) | Determine the thermodynamic parameters of binding interactions. |

| Molecular Docking | Predict the binding poses and affinities to target proteins. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior and stability of the compound-protein complex. |

Translational Potential within Academic Research Programs

While excluding clinical applications, this compound holds potential as a tool compound within academic research programs to explore fundamental biological processes. The goal of translational research is to move basic science discoveries more quickly into practice. uams.edu

Chemical Probe Development: If this compound is found to have a specific and potent interaction with a particular protein, it could be developed as a chemical probe. Chemical probes are small molecules used to study the function of proteins in cells and organisms.

Target Identification and Validation: In the event of observing a specific cellular phenotype upon treatment with this compound, it could be used in "pull-down" experiments or other chemoproteomic techniques to identify its direct molecular target(s). This can be a critical step in validating new targets for future therapeutic development.

Model for Pharmacokinetic Studies: The structure of this compound, with its amino acid-like core, could make it a useful model compound for studying the transport and distribution of small molecules, potentially via amino acid transporters. nih.gov

Broader Impact on the Understanding of Propanamide Chemistry and Biology

Systematic investigation of this compound, even if it does not lead to a direct application, would contribute to the broader understanding of propanamide chemistry and biology.

Structure-Activity Relationship (SAR) Database: Characterizing the biological activity of this compound would add a valuable data point to the growing body of knowledge on propanamide SAR. This information can inform the design of future compounds with improved properties.

Informing Synthetic Chemistry: The development of efficient synthetic routes to this compound and its analogs could lead to new methodologies applicable to the synthesis of other complex propanamides.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Amino-3-phenyl-N-propyl-DL-propanamide?

- Methodology: Common synthetic pathways involve amide bond formation between 2-amino-3-phenylpropanoic acid derivatives and propylamine, often using coupling agents like EDC/HOBt or DCC. For example, describes analogous syntheses where acetamide intermediates are functionalized via nucleophilic substitution or condensation reactions . Protecting groups (e.g., Boc for amines) may be employed to prevent side reactions. Post-synthesis purification typically uses column chromatography or recrystallization.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology:

- NMR : ¹H/¹³C NMR confirms the phenyl group (aromatic protons at δ 7.2–7.5 ppm), propyl chain (triplet for terminal CH₃ at δ ~0.9 ppm), and amide NH (δ ~6–8 ppm).

- IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) validate the amide bond.

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular weight (C₁₂H₁₈N₂O, theoretical MW: 206.14 g/mol) and fragmentation patterns.

- Structural ambiguity (e.g., DL-racemic mixtures) may require chiral HPLC or polarimetry for enantiomeric resolution .

Q. What safety protocols are recommended for handling this compound?

- Use of PPE (gloves, lab coats, goggles).

- Fume hoods for volatile solvents during synthesis.

- Emergency procedures for spills (neutralize with absorbents, avoid inhalation) .

Advanced Research Questions

Q. How can enantiomeric purity of the DL-form be optimized during synthesis?

- Methodology:

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases).

- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for enantioselective amidation.

- Analytical Validation : Compare experimental optical rotation with literature values; employ chiral stationary phases in HPLC (e.g., Chiralpak® columns) .

Q. How to address contradictions in reported bioactivity data across studies?

- Methodology:

- Standardized Assays : Replicate studies under controlled conditions (e.g., pH, temperature, solvent).

- Data Reconciliation : Apply meta-analysis (as in ) to identify methodological divergences, such as receptor heterogeneity in bioassays or inconsistent purity thresholds .

- Dose-Response Curves : Validate activity thresholds using IC₅₀/EC₅₀ values across multiple cell lines.

Q. What computational models predict this compound’s interaction with biological targets?

- Methodology:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to receptors (e.g., NMDA or GABA receptors).

- MD Simulations : Analyze stability of ligand-receptor complexes (GROMACS/AMBER) over nanosecond timescales.

- QSAR : Train models on PubChem datasets () to correlate structural features (e.g., phenyl ring hydrophobicity) with activity .

Q. How to design in vitro assays to evaluate neuroactive potential?

- Methodology:

- Cell-Based Assays : Use SH-SY5Y neurons or primary cortical cultures to measure calcium influx (Fluo-4 AM dye) or neurotransmitter release (HPLC).

- Receptor Binding : Competitive radioligand assays (³H-MK-801 for NMDA receptors).

- Dose Optimization : Pre-test cytotoxicity via MTT assays to establish non-lethal concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.